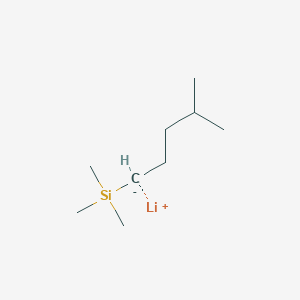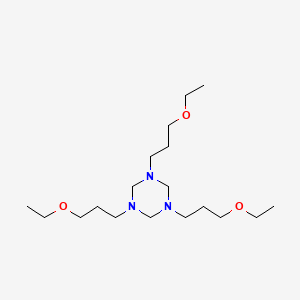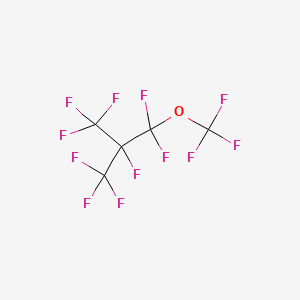
lithium;trimethyl(4-methylpentyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;trimethyl(4-methylpentyl)silane is an organosilicon compound with the chemical formula C9H21LiSi. This compound is characterized by the presence of a lithium atom bonded to a silicon atom, which is further bonded to a trimethylsilyl group and a 4-methylpentyl group. Organosilicon compounds like this compound are known for their unique chemical properties and applications in various fields, including organic synthesis and materials science .
準備方法
Synthetic Routes and Reaction Conditions
Lithium;trimethyl(4-methylpentyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organolithium reagents. For example, the reaction of trimethylchlorosilane with 4-methylpentyl lithium under anhydrous conditions can yield this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieving the desired product quality .
化学反応の分析
Types of Reactions
Lithium;trimethyl(4-methylpentyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydrosilanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or aqueous fluoride can be used for oxidation reactions.
Reduction: Hydrosilanes like triethylsilane or polymethylhydrosiloxane (PMHS) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with silicon-hydrogen bonds.
Substitution: New organosilicon compounds with various functional groups
科学的研究の応用
Lithium;trimethyl(4-methylpentyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of bioactive molecules and as a protecting group for sensitive functional groups.
Industry: The compound is used in the production of advanced materials, including silicon-based polymers and coatings
作用機序
The mechanism of action of lithium;trimethyl(4-methylpentyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. The silicon atom, with its affinity for oxygen and fluorine, can form stable bonds with these elements, facilitating various transformations .
類似化合物との比較
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the lithium atom.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH, used as a reducing agent in organic synthesis.
Polymethylhydrosiloxane (PMHS): A polymeric hydrosilane used in reductions and as a precursor for silicon-based materials.
Uniqueness
Lithium;trimethyl(4-methylpentyl)silane is unique due to the presence of both lithium and silicon atoms in its structure. This combination imparts distinct reactivity, making it a valuable reagent in organic synthesis and materials science. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other organosilicon compounds .
特性
CAS番号 |
111536-38-0 |
|---|---|
分子式 |
C9H21LiSi |
分子量 |
164.3 g/mol |
IUPAC名 |
lithium;trimethyl(4-methylpentyl)silane |
InChI |
InChI=1S/C9H21Si.Li/c1-9(2)7-6-8-10(3,4)5;/h8-9H,6-7H2,1-5H3;/q-1;+1 |
InChIキー |
SHFLFJANNNIHQU-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)CC[CH-][Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)





![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)


![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
